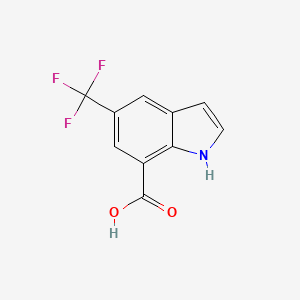

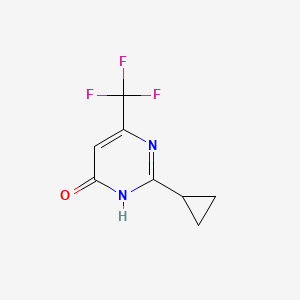

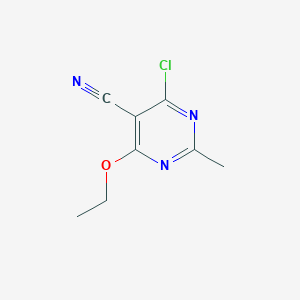

![molecular formula C5H5N5 B3162051 1h-Pyrazolo[3,4-d]pyrimidin-3-amine CAS No. 875215-47-7](/img/structure/B3162051.png)

1h-Pyrazolo[3,4-d]pyrimidin-3-amine

Overview

Description

1H-Pyrazolo[3,4-d]pyrimidin-3-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a scaffold for the development of kinase inhibitors, which are crucial in the treatment of various diseases, including cancer . The structure of this compound consists of a fused pyrazole and pyrimidine ring, making it a bioisostere of adenine, a component of ATP .

Mechanism of Action

Target of Action

1h-Pyrazolo[3,4-d]pyrimidin-3-amine is a small molecule that has been found to target Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cells

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle regulation pathway. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, preventing cells from entering the S phase from the G1 phase . This disruption can lead to cell cycle arrest and the induction of apoptosis, particularly in cancer cells .

Result of Action

The primary result of the action of this compound is the inhibition of cell growth. The compound has been found to significantly inhibit the growth of various cell lines, showing superior cytotoxic activities against MCF-7 and HCT-116 cells . This inhibition is likely due to the compound’s effect on cell cycle progression and its induction of apoptosis .

Biochemical Analysis

Biochemical Properties

1h-Pyrazolo[3,4-d]pyrimidin-3-amine has been found to play a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2) . CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis, making it an appealing target for cancer treatment . The compound interacts with CDK2, inhibiting its activity and leading to significant cytotoxic activities against various cell lines .

Cellular Effects

The effects of this compound on cells are profound. It has been found to significantly inhibit the growth of various cell lines, including MCF-7 and HCT-116 . The compound exerts its effects by altering cell cycle progression and inducing apoptosis within cells . It also suppresses the activation of NF-κB and IL-6, both of which are involved in inflammatory responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It has been found to inhibit the enzymatic activity of CDK2/cyclin A2 . The compound’s binding to CDK2 leads to significant alterations in cell cycle progression and the induction of apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . The compound has shown good inhibitory effect with IC50 values ranging from 0.057 ± 0.003–3.646 ± 0.203 μM compared to sorafenib IC50: 0.184 ± 0.01 μM .

Metabolic Pathways

Given its inhibitory effects on CDK2, it is likely that it interacts with enzymes and cofactors involved in cell cycle regulation .

Subcellular Localization

Given its role as a CDK2 inhibitor, it is likely that it localizes to the nucleus where CDK2 is predominantly found .

Preparation Methods

The synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-amino-1,3-diphenylpyrazole with formamide, formic acid, and triethyl orthoformate . This reaction proceeds through a Vilsmeier reaction followed by intermolecular heterocyclization . Industrial production methods often optimize these reactions to improve yield and purity, employing catalysts and controlled reaction environments .

Chemical Reactions Analysis

1H-Pyrazolo[3,4-d]pyrimidin-3-amine undergoes various chemical reactions, including:

Scientific Research Applications

1H-Pyrazolo[3,4-d]pyrimidin-3-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

1H-Pyrazolo[3,4-d]pyrimidin-3-amine is unique due to its specific structure and bioactivity. Similar compounds include:

1H-Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another kinase inhibitor with a slightly different ring structure.

4-Aminopyrazolo[3,4-d]pyrimidine: Shares a similar core structure but with different substituents, leading to varied biological activities.

7H-Pyrrolo[2,3-d]pyrimidine: A related scaffold used in antiviral and anticancer research.

These compounds highlight the versatility and potential of pyrazolopyrimidine derivatives in drug discovery and development.

Properties

IUPAC Name |

2H-pyrazolo[3,4-d]pyrimidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5/c6-4-3-1-7-2-8-5(3)10-9-4/h1-2H,(H3,6,7,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFVFSHVEAMTYFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC=NC2=NNC(=C21)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

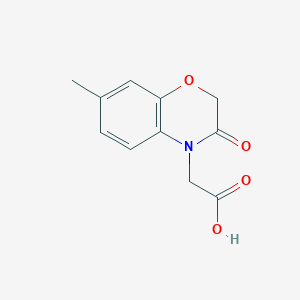

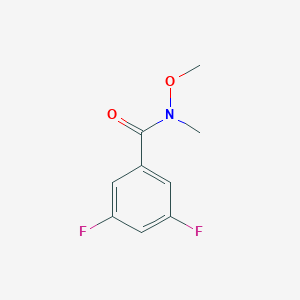

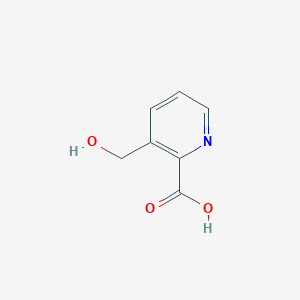

![6-(4-Chlorophenyl)-4-hydrazinylthieno[3,2-D]pyrimidine](/img/structure/B3162018.png)

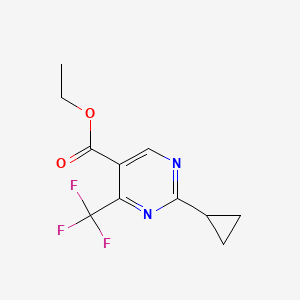

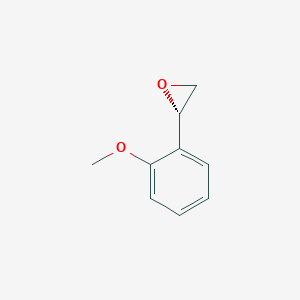

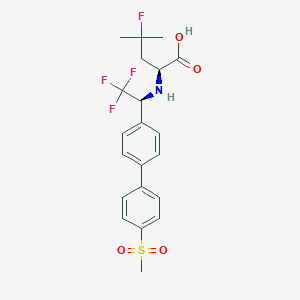

![(6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetyl chloride](/img/structure/B3162040.png)

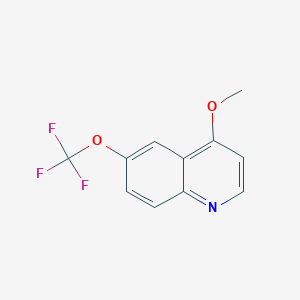

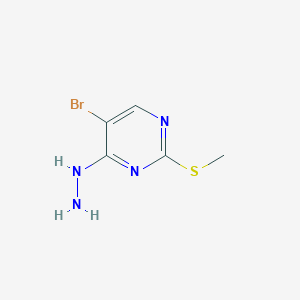

![Butyl[(4-tert-butylphenyl)methyl]amine](/img/structure/B3162069.png)